An In-depth Technical Guide to 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 6-Methyl-2-azaspiro[3.3]heptane Hydrochloride: A Key Building Block for Modern Drug Discovery
Abstract
The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic structures towards three-dimensional (3D) scaffolds that can better explore the complexities of biological target space. Within this evolution, strained spirocyclic systems have emerged as powerful design elements. This guide provides a comprehensive technical overview of 6-Methyl-2-azaspiro[3.3]heptane hydrochloride, a niche yet strategically important building block. We will delve into its fundamental properties, logical synthetic pathways, and its application in drug design, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-Azaspiro[3.3]heptane Scaffold
For decades, saturated heterocycles like piperidine and morpholine have been mainstays in drug design. However, the drive to create novel chemical entities with improved physicochemical properties and unique intellectual property positions has fueled the exploration of "bioisosteres" or structural mimics. The 2-azaspiro[3.3]heptane core represents a significant advancement in this area.
Its rigid, spirocyclic fusion of two four-membered rings (an azetidine and a cyclobutane) imparts several desirable characteristics:
-
Three-Dimensionality: It provides a well-defined and predictable 3D geometry, allowing for precise projection of substituent vectors into the binding pockets of biological targets. This "escape from flatland" is a key strategy for improving selectivity and potency.[1][2]
-
Improved Physicochemical Properties: In many cases, replacing traditional heterocycles with an azaspiro[3.3]heptane moiety can lead to a surprising decrease in lipophilicity (as measured by logD), despite the addition of a carbon atom. This counterintuitive effect is often rationalized by an increase in the basicity of the nitrogen atom, which enhances solvation of the protonated form.[3]
-
Novelty and IP Space: As a less-explored scaffold compared to piperidine, it offers opportunities for developing novel drug candidates with strong patent protection.
The specific subject of this guide, 6-Methyl-2-azaspiro[3.3]heptane hydrochloride , further refines these properties. The addition of a methyl group on the cyclobutane ring introduces a specific hydrophobic contact point and can influence the molecule's conformational preference and metabolic stability, making it a valuable tool for fine-tuning structure-activity relationships (SAR).
Core Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not widely published, we can define its core properties and provide expert-based estimations. The hydrochloride salt form indicates that the compound is supplied as a stable, crystalline solid, leveraging the basicity of the secondary amine for ease of handling and improved solubility in polar solvents.
| Property | Value | Source / Method |
| IUPAC Name | 6-Methyl-2-azaspiro[3.3]heptane hydrochloride | Nomenclature |
| Molecular Formula | C₇H₁₄ClN | Calculated |
| Molecular Weight | 147.65 g/mol | Calculated |
| CAS Number | Not consistently reported | Supplier Data[1][4] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| pKa (Conjugate Acid) | 9.5 - 10.5 (estimated) | Expert Estimation¹ |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organic solvents | General Knowledge² |
¹Expert Estimation Rationale: The pKa of the azetidine nitrogen in the spiro[3.3]heptane system is generally higher than that of less-strained cyclic amines due to increased s-character of the nitrogen lone pair orbital. This enhanced basicity is a known characteristic of this scaffold.[3] ²General Knowledge Rationale: As a hydrochloride salt, the compound is ionic and is expected to be soluble in polar protic solvents. The free base would be more soluble in organic solvents.
Synthesis and Chemical Reactivity
The synthesis of 6-Methyl-2-azaspiro[3.3]heptane is not commonly detailed in academic literature but can be logically derived from known precursors used in drug discovery programs. A highly plausible and scalable approach begins with the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[5][6][7][8]
Proposed Synthetic Workflow
The conversion of the ketone precursor to the final methylated product involves two key transformations: olefination followed by reduction, and subsequent deprotection and salt formation.
Caption: Proposed synthetic pathway from a common ketone intermediate.
Step-by-Step Experimental Protocol (Exemplary)
Step 1: Wittig Olefination This protocol converts the ketone at the 6-position to an exocyclic methylene group. The Wittig reaction is a robust and widely used method for C=C bond formation.
-
Reagent Preparation: Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Ylide Formation: Cool the suspension to 0 °C and add potassium tert-butoxide (t-BuOK, 1.1 eq.) portion-wise. Stir the resulting bright yellow mixture for 1 hour at this temperature. Causality: t-BuOK is a strong, non-nucleophilic base required to deprotonate the phosphonium salt to form the reactive ylide.
-
Reaction: Add a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq.) in THF dropwise to the ylide suspension at 0 °C.
-
Completion & Quench: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate.[9][10]
Step 2: Catalytic Hydrogenation This step reduces the double bond to afford the target methyl group.
-
Setup: Dissolve the methylidene intermediate (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst: Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
Hydrogenation: Place the flask under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Filtration & Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate to yield tert-butyl 6-methyl-2-azaspiro[3.3]heptane-2-carboxylate, which is often pure enough for the next step.
Step 3: Boc Deprotection and Salt Formation This final step removes the tert-butoxycarbonyl (Boc) protecting group and forms the desired hydrochloride salt.
-
Deprotection: Dissolve the Boc-protected amine (1.0 eq.) in a minimal amount of a solvent like diethyl ether or 1,4-dioxane.
-
Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4M, 2-3 eq.) dropwise at 0 °C.
-
Precipitation & Isolation: Stir the mixture at room temperature for 1-4 hours. A white precipitate will typically form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 6-Methyl-2-azaspiro[3.3]heptane hydrochloride .
Application in Medicinal Chemistry & Drug Design
The true value of 6-Methyl-2-azaspiro[3.3]heptane hydrochloride lies in its role as a functional building block for creating more complex molecules. The secondary amine serves as a versatile chemical handle for a variety of coupling reactions.
Caption: Versatility of the core scaffold in common coupling reactions.
Design Rationale: Why Choose the 6-Methyl Analogue?
A medicinal chemist's choice to incorporate the 6-methyl group over the unsubstituted parent scaffold is a deliberate SAR strategy:
-
Probing Hydrophobic Pockets: The methyl group can act as a probe, forming favorable van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing binding affinity.
-
Blocking Metabolic Soft Spots: Unsubstituted positions on aliphatic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Installing a methyl group can block this metabolic pathway, thereby increasing the compound's half-life and in vivo exposure.
-
Conformational Constraint: The methyl group can introduce a degree of steric hindrance that may lock the spirocycle into a more specific, biologically active conformation, reducing the entropic penalty of binding.
Safety, Handling, and Storage
As a secondary amine hydrochloride, 6-Methyl-2-azaspiro[3.3]heptane hydrochloride should be handled with standard laboratory precautions.
-
Safety: Assumed to be harmful if swallowed and may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable under normal atmospheric conditions.
Conclusion
6-Methyl-2-azaspiro[3.3]heptane hydrochloride is more than just another chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique 3D architecture, combined with the strategic placement of a methyl group, provides a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. By understanding its fundamental properties and leveraging logical synthetic pathways, researchers can effectively incorporate this scaffold to accelerate the discovery of next-generation therapeutics.
References
-
Degorce S, Bodnarchuk M, Scott J. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. 2019;10(8):1198-1204. Available from: [Link]
-
Atomwise. 6-methyl-2-azaspiro[3.3]heptane hydrochloride, min 97%, 100 mg. Available from: [Link]
-
Kirichok A, Shton I, Kliachyna M, et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023;11(2). Available from: [Link]
-
ChemUniverse. 6-METHYL-2-AZASPIRO[3.3]HEPTANE HYDROCHLORIDE [Q07849]. Available from: [Link]
-
Google Patents. CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Available from:
-
Oakwood Chemical. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
-
Grygorenko O, Zozulya S, Radchenko D, et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis. 2021;53(15):2629-2642. Available from: [Link]
-
Scott J, Dehnhardt C, et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. 2023;27(8):1533-1539. Available from: [Link]
-
ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. 6-(Difluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (CAS No. 2411265-54-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate [oakwoodchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. 1181816-12-5 | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Amides | Ambeed.com [ambeed.com]
- 8. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR spectrum [chemicalbook.com]
- 9. tert-Butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate | C12H19NO2 | CID 91800891 - PubChem [pubchem.ncbi.nlm.nih.gov]
